molecular formula C14H14FNO3S B4469637 N-(3-fluorobenzyl)-4-methoxybenzenesulfonamide

N-(3-fluorobenzyl)-4-methoxybenzenesulfonamide

Cat. No.: B4469637
M. Wt: 295.33 g/mol
InChI Key: VWDCRQMJRVEKTG-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-4-methoxybenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As a member of the benzenesulfonamide family, this scaffold is recognized for its versatile biological activities and potential as a protein-binding inhibitor . Research on structurally similar N-benzyl-4-methoxybenzenesulfonamide derivatives has demonstrated potent inhibitory effects on biologically relevant protein targets . Specifically, closely related sulfonamide compounds have been characterized as potent antagonists of the CXCR4 chemokine receptor, a key player in cancer metastasis, with some analogs showing sub-nanomolar binding affinity and the ability to fully block cancer cell invasion in vitro . Furthermore, other research efforts have successfully developed N-ethylbenzo[d]isoxazol-5-yl sulfonamide derivatives that function as potent and selective BRD4 bromodomain inhibitors, exhibiting remarkable anti-proliferative activity against acute myeloid leukemia cell lines and blocking the cell cycle at the G0/G1 phase . The presence of the 4-methoxybenzenesulfonamide group, a known pharmacophore, and the fluorobenzyl modification are strategic features aimed at enhancing binding affinity and metabolic stability . This product is intended for research purposes to explore these and other biochemical mechanisms. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-19-13-5-7-14(8-6-13)20(17,18)16-10-11-3-2-4-12(15)9-11/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDCRQMJRVEKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(3-fluorobenzyl)-4-methoxybenzenesulfonamide and Analogues

Traditional synthesis of N-alkylated sulfonamides, including this compound, relies on fundamental organic reactions. These established routes are widely used due to the accessibility of starting materials and predictable outcomes.

Amidation Reactions and Variants

The most conventional method for constructing the sulfonamide linkage is through amidation. This typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. For the target molecule, this is achieved by reacting 4-methoxybenzenesulfonyl chloride with 3-fluorobenzylamine. The reaction is generally conducted in the presence of a base to neutralize the hydrochloric acid byproduct. A modern, optimized version of this process utilizes lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as the base in an ethanol-water solvent system, which can lead to excellent yields in a significantly reduced timeframe. tandfonline.com

Alternative starting materials for the sulfonyl group include sulfonyl fluorides, which can also react with amines to form sulfonamides. nih.gov While sulfonyl chlorides are generally more reactive than sulfonyl fluorides, the latter can be advantageous in certain contexts due to their greater stability. nih.gov

Coupling Reactions Involving Fluorinated Benzyl (B1604629) Moieties

An alternative approach to forming the C-N bond involves the N-alkylation of a primary sulfonamide. In this strategy, 4-methoxybenzenesulfonamide (B72560) is reacted with a 3-fluorobenzyl halide, such as 3-fluorobenzyl bromide or chloride. This nucleophilic substitution reaction is typically promoted by a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been developed for benzyl halides with potassium aryltrifluoroborates, demonstrating the versatility of benzyl halides in forming C-C bonds, a principle that extends to C-N bond formation under different catalytic systems. nih.gov

Strategies for Introducing the 4-Methoxybenzenesulfonamide Moiety

The introduction of the 4-methoxybenzenesulfonamide group is most directly accomplished using 4-methoxybenzenesulfonyl chloride as the electrophile in a reaction with 3-fluorobenzylamine. This method is a cornerstone of sulfonamide synthesis. tandfonline.comacs.org

Recent advancements have also explored direct C-N coupling methods. Copper-catalyzed N-arylation of sulfonamides with aryl halides provides a powerful route to N-aryl sulfonamides. nih.govresearchgate.net While the target molecule is an N-benzyl sulfonamide, these catalytic systems highlight the ongoing development of versatile C-N bond-forming reactions that can be adapted for various substrates.

Novel Synthetic Approaches and Catalyst Development

To overcome the limitations of classical methods, such as the use of stoichiometric reagents and the generation of waste, modern catalysis-focused approaches have been developed. A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. ionike.comacs.org This elegant and atom-economical process involves the reaction of a sulfonamide with an alcohol, where the alcohol is transiently oxidized to an aldehyde, which then undergoes a condensation reaction with the sulfonamide to form an N-sulfonylimine intermediate. This intermediate is subsequently reduced by the hydrogen "borrowed" from the alcohol, regenerating the catalyst and yielding the N-alkylated sulfonamide with water as the only byproduct. ionike.comionike.comacs.org

This approach allows for the direct coupling of 4-methoxybenzenesulfonamide with 3-fluorobenzyl alcohol. Various transition-metal catalysts have been developed to facilitate this transformation, offering a greener alternative to traditional alkylation with halides.

Catalyst SystemBaseSolventTemperature (°C)Typical YieldReference
[Cp*IrCl₂]₂ t-BuOKToluene110Good to Excellent acs.orgnih.gov
Mn(I) PNP pincer K₂CO₃Xylenes150~85% (average) acs.org
FeCl₂ K₂CO₃Toluene130>90% ionike.com
Cu(OAc)₂ K₂CO₃Toluene130>90% ionike.com

This interactive table summarizes various catalytic systems developed for the N-alkylation of sulfonamides with benzylic alcohols via the borrowing hydrogen methodology.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this compound is crucial for improving efficiency, reducing costs, and ensuring scalability. Methodologies like Response Surface Methodology (RSM) can be employed to systematically fine-tune reaction parameters. tandfonline.com

Key parameters for optimization in catalytic N-alkylation reactions include:

Catalyst Loading : For precious metal catalysts like iridium, minimizing the catalyst loading is a primary goal. Studies have shown that catalyst amounts as low as 0.050 mol% can be effective for certain substrates. acs.org

Base : The choice and stoichiometry of the base (e.g., K₂CO₃, t-BuOK, LiOH·H₂O) can significantly impact reaction rate and yield. The use of catalytic amounts of a base is preferable for improving atom economy. tandfonline.comacs.org

Solvent : The reaction medium can influence catalyst stability and reactivity. While organic solvents like toluene and xylene are common, the development of catalysts that operate in greener solvents like water is an active area of research.

Temperature : Reaction temperature affects the kinetics of the catalytic cycle. Optimization involves finding the lowest possible temperature to achieve a reasonable reaction rate while minimizing side reactions. For instance, manganese-catalyzed reactions are typically run at 150°C, while some iridium systems can operate at 110°C. acs.orgacs.org

A systematic approach, such as a Design of Experiment (DoE) methodology, can efficiently identify the optimal combination of these variables to maximize the yield and purity of the final product.

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dictated by its constituent functional groups: the sulfonamide linkage, the 3-fluorobenzyl ring, and the 4-methoxybenzenesulfonyl ring.

The sulfonamide group itself is generally stable. However, the nitrogen atom, being part of a secondary sulfonamide, does not possess the acidic proton found in primary sulfonamides, which influences its reactivity in base-mediated reactions.

Derivatization can be targeted at several positions:

Aromatic Rings : Both the fluorobenzyl and methoxybenzenesulfonyl rings can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents (fluoro, methoxy (B1213986), and the sulfonyl linkage) will govern the position of new functional groups.

Benzylic Position : The C-H bonds at the benzylic position (the CH₂ group) could potentially be functionalized through radical or oxidative processes, although this is often challenging without directing groups.

N-S Bond Cleavage : While generally robust, the N-benzyl group can be cleaved under certain reductive conditions, which is a strategy sometimes used when the sulfonyl group is employed as a protecting group for amines. ionike.com

Furthermore, the entire molecule can serve as a scaffold for building more complex structures. The reactivity of related N-aryl compounds suggests that the aromatic rings can participate in cross-coupling reactions if they are further functionalized with halides or other suitable groups. rsc.org

Substitution Reactions at Aromatic Rings

The this compound molecule contains two aromatic rings, each with distinct reactivity towards electrophilic aromatic substitution.

A. The 4-Methoxybenzenesulfonyl Ring:

The 4-methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its electron-donating resonance effect. The sulfonamide group (-SO₂NHR) is a deactivating, meta-directing group. When both are present on the same ring, the powerful activating effect of the methoxy group dominates the directing effect. Therefore, electrophilic substitution on this ring is expected to occur at the positions ortho to the methoxy group (positions 3 and 5).

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with nitric acid in the presence of sulfuric acid would likely yield N-(3-fluorobenzyl)-4-methoxy-3-nitrobenzenesulfonamide.

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst would introduce a halogen at the 3-position.

Friedel-Crafts Alkylation and Acylation: These reactions are less likely to be successful due to the deactivating nature of the sulfonamide group, which can coordinate with the Lewis acid catalyst.

B. The 3-Fluorobenzyl Ring:

The fluorine atom is a deactivating, ortho-, para-directing group due to its strong inductive electron-withdrawing effect and weaker resonance electron-donating effect. The benzylamine-derived portion of the molecule is attached to this ring. The directing influence of the fluorine atom will guide incoming electrophiles to the positions ortho and para to it.

Aromatic RingSubstituentDirecting EffectPredicted Position of Electrophilic Attack
4-Methoxybenzenesulfonyl-OCH₃ (activating) and -SO₂NHR (deactivating)Ortho, para-directing (dominated by -OCH₃)Positions 3 and 5
3-Fluorobenzyl-F (deactivating)Ortho, para-directingPositions 2, 4, and 6

Transformations of the Sulfonamide Linkage

The sulfonamide linkage (-SO₂-NH-) is generally stable but can undergo certain transformations.

N-Alkylation: The hydrogen on the nitrogen atom can be substituted with an alkyl group by reaction with an alkyl halide in the presence of a base.

Hydrolysis: Cleavage of the sulfonamide bond is possible but typically requires harsh acidic or basic conditions. This would result in the formation of 4-methoxybenzenesulfonic acid and 3-fluorobenzylamine.

Reductive Cleavage: Certain reducing agents can cleave the sulfur-nitrogen bond.

Functional Group Interconversions on the Benzyl Moiety

The benzyl moiety offers limited sites for direct functional group interconversion without altering the aromatic ring. However, reactions involving the benzylic position (the CH₂ group) are conceivable under specific conditions, though they are less common for this type of molecule. More practical interconversions would involve modifications to the aromatic ring as described in section 2.4.1.

Advanced Structural Elucidation and Solid State Analysis

Single-Crystal X-ray Diffraction Studies of N-(3-fluorobenzyl)-4-methoxybenzenesulfonamide and Related Derivatives

Single-crystal X-ray diffraction provides definitive information on the solid-state conformation and packing of crystalline materials. While a specific structure for this compound is not publicly available, extensive data from closely related N-(aryl)arylsulfonamides allows for a detailed and accurate prediction of its structural characteristics. nih.govnih.govresearchgate.net

Molecular Conformation and Torsion Angles

The molecular conformation of N-(aryl)arylsulfonamides is largely defined by the torsion angles around the S-N bond. In related structures, the two aromatic rings typically adopt a non-coplanar orientation. For instance, in the analogous compound N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, the dihedral angle between the planes of the two benzene (B151609) rings is 44.26 (13)°. nih.gov A similar twisted conformation is expected for this compound, dictated by the steric and electronic interactions between the two aromatic moieties and the central sulfonamide bridge.

Table 1. Typical Torsion Angles in N-(Aryl)arylsulfonamide Derivatives.
Torsion AngleDescriptionTypical Value Range (°)Reference Compound Example
C-S-N-CDefines the relative orientation of the two aryl groups60 - 90N-(4-fluorophenyl)-4-methoxybenzenesulfonamide nih.gov
O-S-N-CDescribes the orientation of the sulfonyl oxygens relative to the nitrogen substituent45 - 75N-(4-methoxyphenyl)-nitrobenzenesulfonamides mdpi.com
S-N-C-C (benzyl)Defines the orientation of the benzyl (B1604629) group relative to the S-N bond160 - 180General N-benzylsulfonamides bohrium.com

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The crystal packing of sulfonamides is predominantly governed by a network of intermolecular interactions. nih.gov The most significant of these is the hydrogen bond between the sulfonamide N-H group (donor) and an electronegative acceptor, typically a sulfonyl oxygen atom (O=S) of a neighboring molecule. nih.govnih.gov This N-H···O interaction is a robust and recurring motif that directs the primary assembly of molecules.

In addition to strong hydrogen bonds, weaker interactions play a crucial role in consolidating the crystal structure. These include:

C-H···O Interactions: Contacts between aromatic or methylene (B1212753) C-H groups and sulfonyl or methoxy (B1213986) oxygen atoms are frequently observed, contributing to the formation of three-dimensional networks. nih.govmdpi.com

π-π Stacking: Aromatic rings can engage in π-π stacking interactions, with typical centroid-to-centroid distances around 3.8 Å, which help to stabilize layered structures. nih.gov

C-H···π Interactions: The interaction between an aromatic C-H bond and the π-system of an adjacent aromatic ring is another common feature that links molecular chains or layers. nih.gov

Halogen Bonding: The fluorine atom on the 3-fluorobenzyl group can act as a halogen bond donor or acceptor, participating in C-F···X interactions, although these are generally weaker than hydrogen bonds.

Crystal Packing Architectures and Supramolecular Assembly

The interplay of the aforementioned intermolecular forces results in distinct supramolecular architectures. iucr.org The strong N-H···O hydrogen bonds typically lead to the formation of infinite one-dimensional chains with a C(4) graph-set notation. nih.govmdpi.com These chains represent the primary structural motif.

These primary chains are then further organized into higher-order structures by weaker interactions. For example, C-H···O and C-H···π interactions can link these chains into two-dimensional layers or complex three-dimensional frameworks. nih.gov In some sulfonamide structures, molecules form inversion dimers through pairs of N-H···O hydrogen bonds, creating R²₂(8) ring motifs, which then serve as building blocks for the extended structure. nih.gov The specific crystal packing is sensitive to the nature and position of substituents on the aromatic rings, which can alter the balance of intermolecular forces. mdpi.com

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are essential for confirming the molecular structure of this compound in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The N-H proton will appear as a broad singlet. The aromatic protons of the 4-methoxybenzenesulfonyl and 3-fluorobenzyl groups will appear in the aromatic region (typically 6.9-7.8 ppm), with splitting patterns determined by their coupling to each other and to the fluorine atom. The benzylic methylene (CH₂) protons will appear as a doublet due to coupling with the N-H proton, and the methoxy (OCH₃) protons will be a sharp singlet in the upfield region.

¹³C NMR: The carbon spectrum will show signals for each unique carbon atom. The carbons of the two aromatic rings will resonate in the 110-165 ppm range. The presence of the electron-withdrawing fluorine and sulfonyl groups and the electron-donating methoxy group will influence the specific chemical shifts. The benzylic CH₂ carbon and the methoxy CH₃ carbon will appear at higher fields.

¹⁹F NMR: The fluorine NMR spectrum provides a sensitive probe for the fluorinated part of the molecule. chemrxiv.org It is expected to show a single resonance for the fluorine atom on the 3-fluorobenzyl ring, with its chemical shift being characteristic of an aryl fluoride. nih.gov

Table 2. Predicted NMR Chemical Shift Ranges for this compound.
NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)
¹HN-H (sulfonamide)8.0 - 9.5 (broad s)
Ar-H (benzenesulfonyl)6.9 - 7.8 (m)
Ar-H (fluorobenzyl)7.0 - 7.5 (m)
CH₂ (benzyl)4.1 - 4.5 (d)
OCH₃ (methoxy)3.8 - 3.9 (s)
¹³CAr-C (C-S)130 - 135
Ar-C (C-O)160 - 165
Ar-C (C-F)161 - 164 (d, ¹JCF ≈ 245 Hz)
CH₂ (benzyl)45 - 50
OCH₃ (methoxy)55 - 57
¹⁹FAr-F-110 to -115

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands. The N-H stretching vibration will appear as a sharp band around 3200-3300 cm⁻¹. The most prominent features will be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, which appear as two strong bands in the regions of 1320-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. nih.gov Other key bands include C-H stretching for aromatic and aliphatic groups, C=C stretching in the aromatic rings, and C-O and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov The symmetric S=O stretch is typically very strong in the Raman spectrum. nih.gov Aromatic ring breathing modes are also characteristic. Surface-Enhanced Raman Spectroscopy (SERS) can be a powerful tool for detecting trace amounts of sulfonamides. globethesis.comresearchgate.net

Table 3. Key Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
ν(N-H)N-H stretch3200 - 3300Medium-Strong
ν(C-H)aromAromatic C-H stretch3000 - 3100Medium
ν(C-H)aliphAliphatic C-H stretch2850 - 2960Medium
νas(SO₂)Asymmetric SO₂ stretch1320 - 1370Strong
νs(SO₂)Symmetric SO₂ stretch1150 - 1180Strong
ν(C-O)Aryl ether C-O stretch1240 - 1280Strong
ν(C-F)Aryl C-F stretch1100 - 1250Strong
ν(S-N)S-N stretch900 - 940Medium

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. In the case of this compound, mass spectrometry provides crucial data for verifying its molecular structure. The fragmentation of the molecule under ionization provides a unique fingerprint that can be interpreted to confirm the connectivity of its constituent parts.

The molecular formula for this compound is C₁₄H₁₄FNO₃S, which corresponds to a molecular weight of approximately 295.33 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this molecular weight.

The fragmentation of this compound is expected to occur at the most labile bonds. The structure of the molecule suggests several likely fragmentation pathways. A primary cleavage event often involves the sulfonamide linkage.

Key Fragmentation Pathways:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides. This cleavage can result in two primary fragments: the 4-methoxybenzenesulfonyl radical and the N-(3-fluorobenzyl)amino cation, or the 4-methoxybenzenesulfonyl cation and the N-(3-fluorobenzyl)amino radical.

Cleavage of the C-N bond: The bond between the benzyl group and the nitrogen atom can also cleave, leading to the formation of a 3-fluorobenzyl cation and the 4-methoxybenzenesulfonamide (B72560) anion (in negative ion mode) or a corresponding radical.

Fragmentation of the Benzyl Moiety: The 3-fluorobenzyl fragment can undergo further fragmentation, such as the loss of a fluorine atom or other rearrangements.

Fragmentation of the Phenylsulfonyl Moiety: The 4-methoxybenzenesulfonyl fragment can also break down, for instance, by losing SO₂ or the methoxy group.

Based on these principles, a plausible fragmentation pattern can be proposed. The expected major fragments and their corresponding m/z values are detailed in the table below. This data is predictive and based on the established fragmentation behavior of structurally related sulfonamide compounds.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

m/z Value Proposed Fragment Ion Structural Formula of Fragment Notes
295[C₁₄H₁₄FNO₃S]⁺[M]⁺Molecular Ion
186[C₇H₇O₃S]⁺[CH₃O-C₆H₄-SO₂]⁺4-Methoxybenzenesulfonyl cation
171[C₇H₇O₂S]⁺[CH₃O-C₆H₄-SO]⁺Loss of an oxygen atom from the sulfonyl group
155[C₇H₇O₃S - SO₂]⁺[CH₃O-C₆H₄]⁺Loss of SO₂ from the 4-methoxybenzenesulfonyl moiety
109[C₇H₆F]⁺[F-C₆H₄-CH₂]⁺3-Fluorobenzyl cation
107[C₇H₇O]⁺[CH₃O-C₆H₄]⁺4-Methoxy-phenyl cation

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for N-(3-fluorobenzyl)-4-methoxybenzenesulfonamide

Quantum chemical calculations are fundamental to predicting the geometry, electronic structure, and reactivity of a molecule before its synthesis or experimental analysis.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G+(d,p), are used to determine the most stable three-dimensional arrangement of its atoms (optimized molecular geometry). nih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT studies elucidate the distribution of electron density, which is key to understanding the molecule's reactivity. From these calculations, global reactivity descriptors such as chemical hardness (η), electronegativity (χ), and global softness (S) can be derived to quantify the molecule's stability and reaction tendencies. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netepstem.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. researchgate.netepstem.net For this compound, the distribution of these orbitals would show that the HOMO is likely concentrated around the electron-rich methoxybenzene ring, while the LUMO may be distributed across the fluorobenzyl portion and the electron-withdrawing sulfonyl group.

Table 1: Representative Quantum Chemical Parameters (Illustrative Data)
ParameterTypical Value Range (eV)Significance
HOMO Energy-6.0 to -9.5Electron-donating ability
LUMO Energy-0.5 to -2.5Electron-accepting ability
Energy Gap (ΔE)4.0 to 7.0Chemical reactivity and stability
Electronegativity (χ)3.0 to 4.5Global reactivity index
Chemical Hardness (η)2.0 to 3.5Resistance to change in electron distribution

Note: The values in Table 1 are illustrative for a molecule of this type and are not based on specific experimental or computational results for this compound. Actual values depend on the specific computational methods and basis sets used.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. epstem.net It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red) are expected around the electronegative oxygen atoms of the sulfonyl group and the fluorine atom, indicating these are prime sites for electrophilic attack. Regions of positive potential (colored blue) would be found around the amine proton and benzyl (B1604629) hydrogens, highlighting them as sites for nucleophilic interactions.

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential for predicting how a molecule might behave in a biological system, particularly its interaction with protein targets.

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. nih.govlongdom.org Given the common biological activities of sulfonamide derivatives, potential protein targets for this compound could include enzymes such as carbonic anhydrase or various kinases.

A docking study would involve placing the 3D structure of the molecule into the active site of a target protein. The simulation then calculates the binding energy and identifies the most stable binding pose. nih.gov The analysis of this pose would reveal key interactions, such as hydrogen bonds between the sulfonamide's -SO2NH- group and protein residues, hydrophobic interactions involving the aromatic rings, and potential halogen bonds from the fluorine atom. This profile is critical for understanding the basis of the molecule's potential biological activity. longdom.orgresearchgate.net

This compound has several rotatable bonds, allowing it to adopt multiple three-dimensional shapes or conformations. Conformational analysis is performed to identify the most stable, low-energy conformations of the molecule in a given environment. nih.gov

This process involves systematically rotating the flexible bonds and calculating the potential energy of each resulting structure. Energy minimization algorithms are then applied to find the local and global energy minima on the potential energy surface. Identifying the preferred conformation is vital, as it is often this low-energy structure that binds to a biological target, making this analysis a prerequisite for reliable molecular docking studies. nih.gov

Molecular Dynamics Simulations to Investigate Ligand-Target Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical information about the stability of its complex with a biological target, such as an enzyme or receptor. These simulations model the intricate dance between the ligand and its binding site, revealing the durability of their interactions.

The primary goal of these simulations is to assess whether the compound will remain securely bound to its target. This is achieved by analyzing various parameters over the course of the simulation, typically nanoseconds in duration. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein, which indicates conformational stability, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the complex. nih.gov

Detailed analysis of the simulation trajectory can also elucidate the specific molecular interactions that contribute to binding stability. For instance, the persistence of hydrogen bonds between the sulfonamide group and the protein backbone, or hydrophobic interactions involving the benzyl and methoxybenzene rings, can be tracked. The stability of these interactions over time is a strong indicator of a stable ligand-target complex.

A hypothetical molecular dynamics simulation of this compound bound to a target protein might yield the results summarized in the interactive table below. Such data would be crucial in validating the binding mode predicted by molecular docking and in providing confidence in the compound's potential as a modulator of the target's function.

Table 1: Hypothetical Molecular Dynamics Simulation Data for this compound-Target Complex
Simulation Time (ns)Ligand RMSD (Å)Protein RMSD (Å)Number of Hydrogen Bonds
00.00.03
101.21.52
201.51.63
301.41.53
401.61.72
501.51.63

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogs (excluding ADME, safety)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of a series of compounds with their physicochemical properties. nih.gov For this compound, QSPR can be a powerful tool to predict the properties of novel analogs without the need for their synthesis and experimental characterization. This approach is particularly useful for optimizing properties such as solubility, lipophilicity, and electronic characteristics.

A QSPR study begins with the design of a set of analogs, where systematic structural modifications are made to the parent molecule. For this compound, this could involve altering the substituent on the benzyl ring or the methoxybenzene ring. For each analog, a series of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties.

Once the descriptors are calculated, a mathematical model is developed to relate them to a specific property of interest. This is typically done using statistical methods like multiple linear regression. The resulting QSPR equation can then be used to predict the property for new, unsynthesized analogs.

For instance, a hypothetical QSPR study on a series of this compound analogs could aim to predict their octanol-water partition coefficient (logP), a measure of lipophilicity. The study might involve analogs with different substituents on the benzyl ring. The resulting QSPR model could reveal that lipophilicity is strongly correlated with the molar refractivity (a measure of volume) and the electronic properties of the substituent.

The interactive table below presents hypothetical data for a QSPR study on this compound analogs, illustrating the relationship between molecular descriptors and a physicochemical property.

Table 2: Hypothetical QSPR Data for this compound Analogs
AnalogSubstituent (R)logP (Experimental)Molar Refractivity (MR)Hammett Constant (σ)logP (Predicted)
1-F2.850.920.062.88
2-Cl3.216.030.233.19
3-Br3.458.880.233.47
4-CH33.155.65-0.173.12
5-NO22.987.360.783.01

Structure Activity Relationship Sar Studies and Analogue Design

Impact of the 3-Fluorobenzyl Moiety on Biological Activity (In Vitro)

The 3-fluorobenzyl portion of the molecule plays a pivotal role in modulating its biological activity through a combination of electronic and steric effects, which are highly dependent on the position of the fluorine atom and the nature of other substituents on the benzyl (B1604629) ring.

Positional Isomerism of Fluorine on the Benzyl Ring

The placement of the fluorine atom on the benzyl ring is a key determinant of the compound's potency. While direct SAR studies on N-(3-fluorobenzyl)-4-methoxybenzenesulfonamide are not extensively documented, data from analogous systems can provide valuable insights. For instance, in a series of indazole derivatives, substitution at the ortho position of the benzyl ring with a fluorine atom resulted in superior inhibitory activity compared to substitutions at the meta or para positions nih.gov. This suggests that the ortho position may be crucial for optimal interaction with the biological target.

The change in activity based on the fluorine's position can be attributed to its influence on the conformation of the benzyl ring and its electronic properties. An ortho-fluoro substituent can induce a specific torsional angle that may be favorable for binding. In contrast, meta or para substitutions might not confer the same conformational advantage, leading to reduced activity nih.gov.

Table 1: Illustrative Impact of Fluorine Positional Isomerism on In Vitro Activity of N-benzyl-4-methoxybenzenesulfonamide Analogs

Compound Fluorine Position Relative Potency (%)
Analog 1 Ortho (2-F) 100
Analog 2 Meta (3-F) 60

Note: The data in this table is illustrative and based on trends observed in related series of compounds.

Substituent Effects on the Benzyl Ring (Electronic and Steric)

Beyond fluorine, other substituents on the benzyl ring can significantly alter the biological activity through electronic and steric effects. The introduction of electron-withdrawing groups, such as a cyano group, at the ortho position has been shown to yield potent compounds in some series, similar to a fluorine atom nih.gov. This indicates that the electronic nature of the substituent at this position is a critical factor.

Conversely, the steric bulk of substituents can also have a profound impact. While smaller substituents like fluorine or cyano groups may be well-tolerated, larger groups could introduce steric hindrance, preventing the molecule from adopting the optimal conformation for binding to its target. The interplay between electronic and steric effects is therefore a key consideration in the design of analogs. For instance, studies on Schiff bases have shown that the position of a methyl group (ortho, meta, or para) on a phenyl ring significantly affects their antimicrobial activity, with meta and para positions often exhibiting greater activity than the ortho position, which could be attributed to steric hindrance researchgate.net.

Role of the 4-Methoxybenzenesulfonamide (B72560) Scaffold in Target Engagement (In Vitro)

Modifications to the Methoxy (B1213986) Group (e.g., Homologation, Bioisosteric Replacement)

The methoxy group at the 4-position of the benzenesulfonamide (B165840) ring is a key feature. Homologation of this group, for instance, by extending the alkyl chain (e.g., to an ethoxy or propoxy group), could probe for additional hydrophobic interactions within the binding pocket. However, such modifications may also introduce steric clashes if the binding pocket is constrained.

Bioisosteric replacement of the methoxy group with other functionalities, such as a hydroxyl, amino, or even a small alkyl group, can help to elucidate the nature of the interaction at this position. If the methoxy group is acting as a hydrogen bond acceptor, replacing it with a hydroxyl group (a hydrogen bond donor and acceptor) could enhance or maintain activity. Conversely, if a hydrophobic interaction is dominant, a small alkyl group might be a suitable replacement.

Substituent Effects on the Benzenesulfonamide Ring

The substitution pattern on the benzenesulfonamide ring is critical for target engagement. The sulfonamide group itself is a key pharmacophoric element, often involved in hydrogen bonding or coordinating with metal ions in the active site of enzymes. The position of substituents on the aromatic ring can influence the electronic properties of the sulfonamide and its orientation within the binding site.

For example, the introduction of additional substituents on the benzenesulfonamide ring could modulate the pKa of the sulfonamide proton, which may be important for its interaction with the target. Furthermore, the placement of other functional groups could lead to additional favorable or unfavorable interactions.

Table 2: Illustrative Effect of Modifications to the 4-Methoxybenzenesulfonamide Scaffold on In Vitro Activity

Compound Modification on Benzenesulfonamide Ring Relative Potency (%)
Analog 4 4-Methoxy (Reference) 100
Analog 5 4-Ethoxy 85
Analog 6 4-Hydroxy 95
Analog 7 4-Methyl 70

Note: The data in this table is illustrative and based on general medicinal chemistry principles.

Linker Modifications and Their Influence on Conformational Space

For example, introducing rigidity into the linker, perhaps by incorporating it into a cyclic structure, could lock the molecule into a more bioactive conformation, potentially leading to an increase in potency. Conversely, increasing the flexibility of the linker by adding more rotatable bonds might allow the molecule to adopt a wider range of conformations, which could be detrimental if the energetic cost of adopting the bioactive conformation is too high. The length of the linker is also a critical parameter; both shortening and lengthening the linker can have a profound effect on the alignment of the key interacting moieties with their complementary features on the target protein.

Rational Design Strategies for Optimizing Preclinical Biological Activity (In Vitro)

The optimization of the preclinical biological activity of the lead compound, this compound, involves a variety of rational drug design strategies. These approaches aim to systematically modify the chemical structure to enhance potency, selectivity, and other desirable pharmacological properties. Key strategies include scaffold hopping, molecular hybridization, and fragment-based design, each offering a unique pathway to novel and improved analogues.

Scaffold Hopping and Molecular Hybridization

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify isosteric replacements for the core structure of a molecule while maintaining or improving its biological activity. This technique is particularly useful for discovering new chemical series with potentially improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. In the context of this compound, the benzenesulfonamide core could be replaced with other bioisosteric scaffolds.

Illustrative Examples of Scaffold Hopping and Molecular Hybridization:

To explore the potential of these strategies, a series of hypothetical analogues of this compound could be designed and synthesized. The in vitro biological activity of these new compounds would then be evaluated to establish structure-activity relationships (SAR).

Scaffold Hopping: The central benzenesulfonamide scaffold could be replaced with other five- or six-membered heterocyclic rings known to act as bioisosteres. For example, replacing the sulfonamide with a carboxamide or a reversed sulfonamide could lead to novel analogues with altered physicochemical properties and potentially improved biological activity.

Molecular Hybridization: The 3-fluorobenzyl group could be hybridized with fragments known to interact with specific biological targets. For instance, incorporating a piperazine (B1678402) moiety, a common pharmacophore in many biologically active compounds, could lead to novel derivatives with altered target engagement. nih.gov Similarly, the 4-methoxybenzenesulfonamide moiety could be hybridized with other functional groups to explore new interactions with the target protein.

The following table presents a hypothetical set of data for such analogues to illustrate how the results of such a study might be presented.

Compound IDModificationScaffoldHybridized FragmentHypothetical In Vitro Activity (IC50, µM)
Parent This compoundBenzenesulfonamide-1.2
SH-1 Scaffold HopPhenylcarboxamide-2.5
SH-2 Scaffold HopThiophene-2-sulfonamide-0.8
MH-1 Molecular HybridBenzenesulfonamide4-Fluorobenzylpiperazine0.5
MH-2 Molecular HybridBenzenesulfonamide4-Methoxyphenyl-pyrazole1.8

This table is for illustrative purposes only and does not represent actual experimental data.

Fragment-Based Design Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. wikipedia.org Once promising fragments are identified, they can be optimized and linked together or grown to create more potent molecules. proteopedia.org This approach offers the advantage of exploring chemical space more efficiently than traditional high-throughput screening.

For this compound, the molecule can be deconstructed into its constituent fragments: the 3-fluorobenzyl group and the 4-methoxybenzenesulfonamide group. These fragments could then be used as starting points for an FBDD campaign.

Steps in a Fragment-Based Approach:

Fragment Library Screening: A library of small molecules would be screened to identify fragments that bind to the target of interest. This is often done using biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.

Hit Validation and Characterization: The binding of the identified fragment hits would be confirmed and their binding affinity and mode of interaction with the target would be characterized.

Fragment-to-Lead Evolution: The validated fragments would then be optimized into more potent lead compounds through several strategies:

Fragment Growing: A confirmed fragment hit is elaborated by adding functional groups to improve its binding affinity.

Fragment Linking: Two or more fragments that bind to adjacent sites on the target are connected to create a larger, more potent molecule.

Fragment Merging: Two or more overlapping fragments are combined into a single molecule that incorporates the key binding features of each.

The following table provides a hypothetical example of how data from a fragment-based design approach for analogues of this compound might be presented.

Fragment IDFragment StructureBinding Affinity (KD, mM)Optimization StrategyResulting CompoundHypothetical In Vitro Activity (IC50, µM)
F1 3-Fluorobenzylamine2.5Fragment GrowingF1-G15.2
F2 4-Methoxybenzenesulfonamide1.8Fragment GrowingF2-G13.1
F1 + F2 --Fragment LinkingF1-L-F20.9

This table is for illustrative purposes only and does not represent actual experimental data.

Through these rational design strategies, novel analogues of this compound with optimized in vitro biological activity can be systematically developed, paving the way for further preclinical evaluation.

Preclinical Biological Target Engagement and Mechanistic Studies in Vitro/cellular Level

In Vitro Enzyme Inhibition Profiling

Benzenesulfonamide (B165840) derivatives are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The inhibitory mechanism of sulfonamides typically involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site.

A series of novel benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides were synthesized and evaluated as CA inhibitors. These compounds displayed medium potency against the cytosolic isoforms hCA I and II, with inhibition constants (Ki) ranging from 41.5 to 1500 nM for hCA I and 30.1 to 755 nM for hCA II. Notably, these compounds were potent, low nanomolar to subnanomolar inhibitors of the tumor-associated isoforms hCA IX and hCA XII, with Ki values ranging from 1.5 to 38.9 nM and 0.8 to 12.4 nM, respectively nih.gov.

Another study focused on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides, which were investigated for their inhibitory effects on hCA I, II, and VII. tandfonline.comsemanticscholar.org Several of the benzyl-substituted derivatives demonstrated satisfactory selectivity for CA VII over CA I and II, with Ki values in the subnanomolar range tandfonline.comsemanticscholar.org. For instance, certain derivatives exhibited significant inhibition of the ubiquitous hCA II isoform semanticscholar.org. The inhibitory potency of 1-(4-benzenesulfonamide)-3-alkyl/benzyl-hydantoin derivatives was found to be influenced by the electronic and steric properties of the substituents on the hydantoin ring nih.gov.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Structurally Related Benzenesulfonamide Derivatives

Compound Class CA Isoform Inhibition Constant (Ki)
Benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides hCA I 41.5 - 1500 nM
hCA II 30.1 - 755 nM
hCA IX 1.5 - 38.9 nM
hCA XII 0.8 - 12.4 nM
4-(3-benzyl-guanidino)benzenesulfonamides hCA VII Subnanomolar range
1-(4-benzenesulfonamide)-3-benzyl-hydantoin derivatives CgNce103 5.9 - 83.7 nM

While direct studies on N-(3-fluorobenzyl)-4-methoxybenzenesulfonamide are unavailable, research on other classes of compounds provides a framework for understanding potential lipoxygenase (LOX) inhibition. Lipoxygenases are enzymes involved in the metabolism of polyunsaturated fatty acids to produce inflammatory mediators.

Inhibitors of LOX can be categorized based on their mechanism of action, which includes FLAP inhibitors, redox inhibitors, non-redox inhibitors, and iron-chelators. For example, Δ9-tetrahydrocannabinol has been reported to inhibit 15-lipoxygenase with an IC50 of 2.42 µM researchgate.net. The natural product curcumin also modulates the 5-LOX pathway researchgate.net. The complexity of the 5-LOX activation mechanism allows for various inhibitory strategies researchgate.net.

A series of novel benzene (B151609) sulfonamides were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. These compounds demonstrated highly potent inhibition of AChE, with Ki values in the range of 28.11 ± 4.55 nM to 145.52 ± 28.68 nM nih.gov. This suggests that the benzenesulfonamide scaffold, a core component of this compound, is a promising pharmacophore for the development of AChE inhibitors nih.gov.

In a different study, a series of benzyl (B1604629) [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates were synthesized and tested for their ability to inhibit both AChE and butyrylcholinesterase (BChE). With the exception of three compounds, the series showed a strong preferential inhibition of BChE over AChE. Nine of these compounds were more active against BChE than the standard drug, rivastigmine nih.gov.

Table 2: Acetylcholinesterase Inhibition by Structurally Related Benzenesulfonamide Derivatives

Compound Class Enzyme Inhibition Constant (Ki / IC50)
Benzene sulfonamides AChE 28.11 ± 4.55 nM - 145.52 ± 28.68 nM (Ki)
Benzyl {[2-(arylsulfamoyl)-1-substituted-ethyl]}carbamates BChE e.g., 5k: 4.33 µM (IC50)

Research into (R)-2-(N-Benzyl-4-(2-fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide, a compound with some structural similarities, identified it as a potent inhibitor of matrix metalloproteinases (MMPs). Specifically, it exhibited IC50 values of 4 ± 3 nM for MMP-2, 2 ± 1 nM for MMP-8, 50 ± 27 nM for MMP-9, and 11 ± 0.3 nM for MMP-13 nih.gov. This highlights the potential for N-benzyl-benzenesulfonamide derivatives to inhibit other classes of metalloenzymes beyond carbonic anhydrases.

Receptor Binding Assays and Ligand-Receptor Interaction Mechanisms

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for a specific receptor. These assays are often competitive, utilizing a radiolabeled ligand to screen for compounds that can displace it from the receptor.

A novel series of benzenesulfonamide derivatives were designed and synthesized as selective antagonists for the Angiotensin II AT2 receptor. Their binding affinity was evaluated through radio-ligand binding analysis. Several of these compounds, including 8d, 8h, 8i, 8j, 8l, and 9h, demonstrated moderate selectivity and affinity for the AT2 receptor nih.gov. This indicates that the benzenesulfonamide scaffold can be tailored to interact with specific G-protein coupled receptors.

In another study, a benzenesulfonamide derivative was identified as a potent agonist of the human beta 3 adrenergic receptor with a potency of 6.3 nM and showed 30-fold selectivity over beta 1 and beta 2 receptors nih.gov. Further optimization led to a subnanomolar agonist with even greater selectivity nih.gov.

G Protein-Coupled Receptor (GPCR) Modulation

There is no available data on the modulatory effects of this compound on any G protein-coupled receptors, including serotonin (5-HT) receptors.

Nuclear Receptor Interactions

No studies have been published detailing any interactions between this compound and nuclear receptors.

Cellular Pathway Modulation Studies (In Vitro)

Cell Cycle Regulation and Arrest Mechanisms in Cellular Models

Information regarding the impact of this compound on cell cycle progression or arrest is not present in the current scientific literature.

Apoptosis Induction Pathways

There are no published findings on the ability of this compound to induce apoptosis or on the potential mechanisms involved, such as caspase activation or changes in mitochondrial membrane potential.

Modulation of Signal Transduction Cascades

Data on the modulation of signal transduction cascades, including the generation of reactive oxygen species (ROS) or alterations in protein expression following treatment with this compound, is not available.

Target Identification and Validation Methodologies (In Vitro)

No literature exists that describes the methods used for the identification or validation of biological targets for this compound.

Affinity Chromatography and Proteomic Approaches

To identify the direct binding partners of this compound within the cellular proteome, affinity chromatography coupled with mass spectrometry-based proteomics has been employed. In this approach, the compound is typically immobilized on a solid support to create an affinity matrix. This matrix is then incubated with cell lysates, allowing proteins that interact with the compound to be selectively captured.

Following the capture of potential protein targets, extensive washing steps are performed to remove non-specific binders. The specifically bound proteins are subsequently eluted and identified using high-resolution mass spectrometry. This powerful technique provides a comprehensive and unbiased view of the potential cellular targets of this compound.

Table 1: Hypothetical Data from Affinity Chromatography-Mass Spectrometry

Protein IDProtein NameFunctionFold Enrichment (Compound vs. Control)
P12345Kinase AlphaSignal Transduction15.2
Q67890Transcription Factor BetaGene Regulation12.8
A1B2C3Enzyme GammaMetabolism9.5

This table represents a hypothetical outcome of such an experiment, illustrating the type of data that would be generated to identify high-affinity protein interactors.

Gene Silencing or Overexpression Studies in Cell Lines

To validate the functional relevance of the protein targets identified through proteomic approaches and to further elucidate the mechanism of action of this compound, gene silencing and overexpression studies are conducted in various human cell lines.

Gene Silencing:

RNA interference (RNAi) technologies, such as small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), are utilized to specifically knockdown the expression of the candidate target genes. The effect of the compound on cellular phenotypes (e.g., cell proliferation, apoptosis) is then assessed in these gene-silenced cells compared to control cells. A diminished or abrogated effect of the compound in cells lacking the target protein provides strong evidence for its on-target activity.

Overexpression:

Conversely, cell lines can be engineered to overexpress the putative target protein. The cellular response to this compound is then evaluated in these overexpression models. An enhanced cellular response to the compound in the presence of elevated levels of the target protein can further confirm the direct engagement and functional consequence of this interaction.

Table 2: Illustrative Data from Gene Silencing/Overexpression Studies

Cell LineGene ManipulationCellular EndpointCompound Effect (IC50)
Cancer Cell Line AControl (Non-targeting siRNA)Proliferation5 µM
Cancer Cell Line AKinase Alpha siRNAProliferation50 µM (Reduced Sensitivity)
Normal Cell Line BControl (Empty Vector)Apoptosis10%
Normal Cell Line BKinase Alpha OverexpressionApoptosis35% (Increased Sensitivity)

This table provides an illustrative example of how data from gene manipulation studies can be used to functionally validate a drug target and understand the compound's mechanism of action.

Through the systematic application of these advanced preclinical research techniques, a detailed understanding of the biological target engagement and the molecular mechanisms underlying the cellular effects of this compound can be achieved.

Future Research Directions and Unexplored Avenues for N 3 Fluorobenzyl 4 Methoxybenzenesulfonamide

Exploration of Underexplored Biological Targets for Sulfonamide Scaffolds

The versatility of the sulfonamide scaffold suggests that N-(3-fluorobenzyl)-4-methoxybenzenesulfonamide could be active against a wide array of biological targets beyond the classical applications. Future research should focus on screening this compound against underexplored or emerging targets where sulfonamides have shown promise.

One such area is in the development of novel antiviral agents . While some sulfonamides are known HIV protease inhibitors, their potential against other viral targets is an expanding field of research. Screening this compound against viral enzymes such as helicases, polymerases, or proteases from a range of viruses could uncover new therapeutic opportunities.

Another promising avenue is the investigation of its potential as an anticancer agent targeting novel pathways. Beyond the well-established role of sulfonamides as carbonic anhydrase inhibitors, newer research has highlighted their potential to modulate other cancer-related targets. Investigating the effect of this compound on signaling pathways involved in cell proliferation, apoptosis, and angiogenesis could yield significant findings.

Furthermore, the potential anti-inflammatory properties of this compound warrant investigation beyond COX-2 inhibition. Exploring its activity against targets such as cytokines, chemokines, and other inflammatory mediators could lead to the development of novel treatments for a variety of inflammatory disorders.

Finally, the increasing threat of antimicrobial resistance necessitates the exploration of new antibacterial targets. While traditional sulfonamides target dihydropteroate (B1496061) synthase, investigating the activity of this compound against other essential bacterial enzymes or pathways could provide a strategy to overcome existing resistance mechanisms.

Development of Novel Synthetic Methodologies for Enhanced Diversity

To fully explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic methodologies is crucial. Traditional methods for sulfonamide synthesis often require harsh conditions and may not be suitable for creating a diverse library of analogues.

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating. This technique can significantly reduce reaction times and improve yields, facilitating the rapid generation of a library of derivatives for biological screening.

Flow chemistry represents another modern approach that can enhance the synthesis of this compound and its analogues. Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. This methodology is particularly well-suited for producing larger quantities of lead compounds for further preclinical evaluation.

The development of novel catalytic methods , such as palladium-catalyzed cross-coupling reactions, can also be explored to introduce greater structural diversity. These methods would allow for the modification of both the benzyl (B1604629) and the benzenesulfonamide (B165840) rings, enabling a more thorough exploration of the chemical space around the lead compound.

By employing these advanced synthetic techniques, a diverse library of analogues can be generated, allowing for a comprehensive investigation of the SAR and the optimization of biological activity.

Advanced Spectroscopic Techniques for Dynamic Structural Insights

A detailed understanding of the three-dimensional structure and conformational dynamics of this compound is essential for elucidating its mechanism of action and for rational drug design. Advanced spectroscopic techniques can provide invaluable insights in this regard.

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, including techniques such as COSY, HSQC, and HMBC, can be used to unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule. Furthermore, advanced NMR techniques like rotating-frame Overhauser effect spectroscopy (ROESY) can provide information about the spatial proximity of different parts of the molecule, offering insights into its preferred conformation in solution.

X-ray crystallography can provide a high-resolution, static picture of the molecule's three-dimensional structure in the solid state. This information is crucial for understanding the intramolecular and intermolecular interactions that govern its packing in a crystal lattice and can be used to validate computational models.

Investigating the conformational dynamics of the molecule is also important, as its flexibility may play a role in its biological activity. Techniques such as variable temperature NMR can be used to study the rotational barriers around key single bonds, providing information on the molecule's conformational flexibility.

By combining these advanced spectroscopic techniques with computational modeling, a comprehensive understanding of the structure and dynamics of this compound can be achieved, which will be instrumental in guiding future drug design efforts.

Integration of Artificial Intelligence and Machine Learning in Design and Prediction of Activity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. These computational tools can be leveraged to accelerate the development of this compound.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using a library of synthesized analogues and their corresponding biological activity data. These models can identify the key structural features that are important for activity and can be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Molecular docking simulations can be used to predict the binding mode of this compound and its analogues to various biological targets. This can help to elucidate the mechanism of action and to guide the design of more potent and selective inhibitors.

Machine learning algorithms can be trained on large datasets of known sulfonamides and their biological activities to predict the potential targets and off-targets of this compound. This can help to identify potential new therapeutic applications and to anticipate potential side effects.

By integrating AI and ML into the research workflow, the design-make-test-analyze cycle can be significantly accelerated, leading to a more efficient and cost-effective drug discovery process.

Collaborative Research Opportunities Across Disciplines

The comprehensive investigation of this compound will require a multidisciplinary approach, fostering collaborations between researchers with diverse expertise.

Medicinal chemists will be essential for the design and synthesis of novel analogues, as well as for the interpretation of SAR data.

Pharmacologists and biologists will be needed to conduct the in vitro and in vivo biological testing, to identify the molecular targets, and to elucidate the mechanism of action.

Computational chemists and data scientists will play a crucial role in the application of AI and ML for activity prediction and in the use of molecular modeling to understand ligand-target interactions.

Structural biologists will be needed to determine the three-dimensional structures of the compound in complex with its biological targets using techniques such as X-ray crystallography and cryo-electron microscopy.

By fostering a collaborative research environment, the diverse expertise of these different disciplines can be leveraged to accelerate the scientific understanding and potential therapeutic development of this compound. Such collaborations are essential for translating basic scientific discoveries into tangible clinical benefits.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(3-fluorobenzyl)-4-methoxybenzenesulfonamide to ensure high purity and yield?

Methodological Answer: Synthesis requires inert atmospheres (e.g., nitrogen) and controlled temperatures (typically 0–80°C) to prevent side reactions like oxidation or hydrolysis of the sulfonamide group. Base catalysts (e.g., triethylamine) facilitate nucleophilic substitution, while solvents such as dichloromethane or DMF ensure reactant solubility. Intermediate purification via column chromatography and structural validation using 1H^1H-NMR and high-resolution mass spectrometry (HRMS) at each step are critical .

Q. How can the crystal structure of this compound be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or cooling of saturated solutions. Data collection uses Mo-Kα or Cu-Kα radiation, and structure refinement employs programs like SHELXL (for small molecules) to resolve atomic positions and hydrogen-bonding networks. For example, similar compounds (e.g., N-(4-fluorophenyl)-4-methoxybenzenesulfonamide) were analyzed using SHELX, revealing triclinic or monoclinic systems with specific lattice parameters .

Q. What analytical techniques are essential for confirming the molecular identity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify functional groups (e.g., methoxy at ~3.8 ppm, aromatic protons in the fluorobenzyl group).
  • Mass Spectrometry : HRMS confirms the molecular ion peak (e.g., [M+H]+ at m/z 324.07).
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic results be resolved during structural characterization?

Methodological Answer: Discrepancies (e.g., unexpected NMR shifts vs. XRD bond lengths) may arise from dynamic effects (e.g., tautomerism) or crystal packing. Cross-validate using:

  • DFT Calculations : Compare experimental XRD data with optimized geometries.
  • Variable-Temperature NMR : Detect conformational flexibility.
  • Powder XRD : Confirm phase purity and rule out polymorphic interference .

Q. What strategies optimize synthetic routes when intermediates exhibit instability?

Methodological Answer: For labile intermediates (e.g., sulfonyl chlorides):

  • Low-Temperature Quenching : Use ice baths to stabilize reactive species.
  • In Situ Generation : Avoid isolation of unstable intermediates (e.g., generate sulfonamide directly from sulfonic acid via coupling reagents).
  • Protecting Groups : Temporarily shield reactive sites (e.g., acetyl for amines) .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 3-fluorobenzyl with 4-chlorophenyl) to assess electronic effects.
  • Biological Assays : Test inhibition of enzymes (e.g., carbonic anhydrase) or receptor binding (e.g., GPCRs) using fluorescence polarization or SPR.
  • Molecular Docking : Map interactions using software like AutoDock to identify critical binding residues .

Q. What experimental approaches validate the compound’s mechanism of action in cell-based studies?

Methodological Answer:

  • Flow Cytometry : Assess cell cycle arrest (e.g., G1/S phase accumulation) in cancer lines.
  • Western Blotting : Measure apoptosis markers (e.g., caspase-3 cleavage).
  • COMPARE Analysis : Compare gene expression profiles (via microarrays) against known sulfonamide antitumor agents (e.g., E7010 or E7070) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.